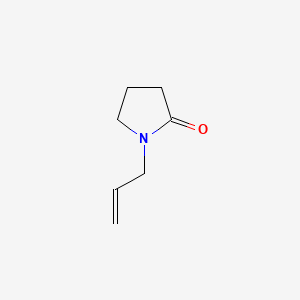









|
REACTION_CXSMILES
|
C[O-].[Na+].[C:4]1(C)[CH:9]=CC=C[CH:5]=1.[NH:11]1[CH2:15][CH2:14][CH2:13][C:12]1=[O:16].C(Cl)C=C>O>[CH2:9]([N:11]1[CH2:15][CH2:14][CH2:13][C:12]1=[O:16])[CH:4]=[CH2:5] |f:0.1|
|


|
Name
|
|
|
Quantity
|
270.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
425.6 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C(CCC1)=O
|
|
Name
|
|
|
Quantity
|
382.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
To a 5 liter volume flask of glass equipped with a stirrer
|
|
Type
|
DISTILLATION
|
|
Details
|
a fractional distillation column
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting methanol was completely removed by the fractional distillation column
|
|
Type
|
ADDITION
|
|
Details
|
was dropwise added to the reaction mixture at a temperature
|
|
Type
|
CUSTOM
|
|
Details
|
ranging from 60° to 70° C. through the dropping funnel
|
|
Type
|
CUSTOM
|
|
Details
|
to react them
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve salts
|
|
Type
|
CUSTOM
|
|
Details
|
formed during the reaction
|
|
Type
|
CUSTOM
|
|
Details
|
the organic phase was removed
|
|
Type
|
DISTILLATION
|
|
Details
|
Then the organic phase was distilled
|
|
Type
|
CUSTOM
|
|
Details
|
to separate the fractions
|
|
Type
|
CUSTOM
|
|
Details
|
ranging from 75° to 76° C.
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)N1C(CCC1)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 562.5 g | |
| YIELD: PERCENTYIELD | 89.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |